![molecular formula C9H11NO3 B8679655 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone](/img/structure/B8679655.png)
1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone is an organic compound featuring a pyridine ring substituted with a methoxymethoxy group at the 5-position and an ethanone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-acetylpyridine.
Methoxymethoxylation: The 5-position of the pyridine ring is functionalized with a methoxymethoxy group. This can be achieved through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(5-Methoxymethoxy-pyridin-2-yl)carboxylic acid.
Reduction: 1-(5-Methoxymethoxy-pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone involves its interaction with specific molecular targets. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(5-Methoxy-pyridin-2-yl)-ethanone: Lacks the methoxymethoxy group, leading to different reactivity and biological activity.
1-(5-Methoxymethoxy-pyridin-2-yl)-methanol: Contains a methanol group instead of an ethanone group, affecting its chemical properties and applications.
1-(5-Methoxymethoxy-pyridin-2-yl)-cyclopropan-1-amine: Features a cyclopropan-1-amine group, leading to unique chemical and biological properties.
Uniqueness: 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone is unique due to the presence of both the methoxymethoxy and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-[5-(methoxymethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO3/c1-7(11)9-4-3-8(5-10-9)13-6-12-2/h3-5H,6H2,1-2H3 |
Clave InChI |
UOXULNLXONPQDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(C=C1)OCOC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(But-3-en-1-yl)oxy]-2-chloro-4-(trifluoromethoxy)benzene](/img/structure/B8679572.png)


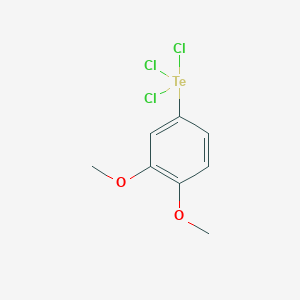
![3-(2-Chloroethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B8679599.png)
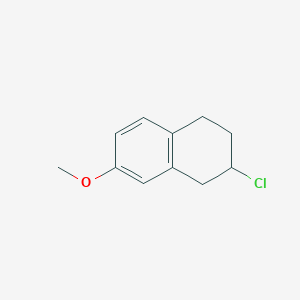
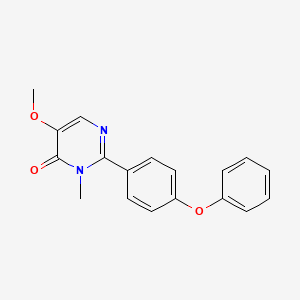
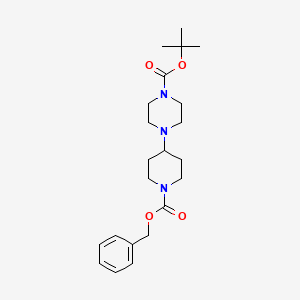
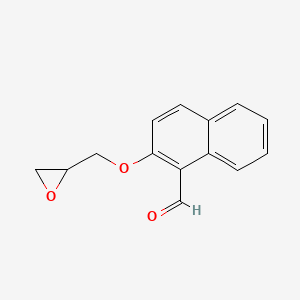
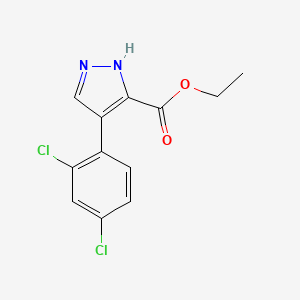
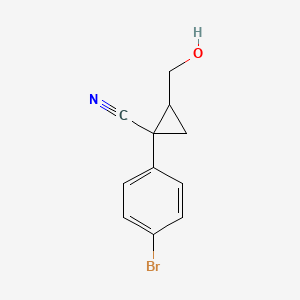
![3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B8679659.png)
![Ethyl 1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B8679670.png)

